2-methoxy-5-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide
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Description
2-methoxy-5-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.16641387 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-methoxy-5-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound contains a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrahydroquinoline moiety is particularly significant as it may contribute to the compound's pharmacological properties.
Pharmacological Effects
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Antimicrobial Activity :
Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. While specific data on this compound's antimicrobial efficacy is limited, related compounds have demonstrated significant activity against various pathogens. -
Cardiovascular Effects :
Research indicates that some sulfonamide derivatives can influence cardiovascular function. For example, a study evaluated the effects of benzene sulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results suggested that certain derivatives could lower coronary resistance and affect perfusion pressure significantly .Compound Dose (nM) Effect on Coronary Resistance Control - Baseline Compound 1 0.001 Lowered resistance (p < 0.05) Compound 2 0.001 No significant effect -
Calcium Channel Inhibition :
Some studies have highlighted the ability of sulfonamides to act as calcium channel blockers. For instance, docking studies indicated that certain sulfonamide derivatives could interact with calcium channels, potentially leading to vasodilation and reduced cardiac workload .
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways critical for bacterial survival and cardiovascular function.
- Receptor Interaction : The tetrahydroquinoline structure may facilitate interactions with various receptors involved in cardiovascular regulation.
Study on Perfusion Pressure
A notable study investigated the impact of various sulfonamide derivatives on perfusion pressure in isolated rat hearts. The experimental design included several groups treated with different compounds at a fixed dose (0.001 nM). The findings indicated that one particular derivative significantly reduced coronary resistance compared to controls, suggesting potential therapeutic applications in managing heart conditions .
Docking Studies
Theoretical studies using molecular docking simulations have provided insights into how these compounds interact with target proteins. For instance, docking analyses revealed that certain derivatives could effectively bind to calcium channels, supporting the hypothesis that they may function as calcium channel blockers .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-9-19(25-3)20(13-15)26(23,24)21-11-10-16-7-8-18-17(14-16)5-4-12-22(18)2/h6-9,13-14,21H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBQDTGZPKPVGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.